6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a nitro group attached to a nicotinic acid backbone. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid typically involves multiple steps, starting from readily available precursorsThis can be achieved using reagents such as ClCF2H or difluorocarbene precursors . The methoxy group is usually introduced via methylation reactions, while the nitro group can be added through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted nicotinic acid derivatives .
Scientific Research Applications
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid exerts its effects is related to its ability to interact with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-2-methoxy-5-nitronicotinic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Difluoromethyl)-2-ethoxy-5-nitronicotinic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
6-(Difluoromethyl)-2-methoxy-5-nitronicotinic acid is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the difluoromethyl group, in particular, enhances its stability and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H6F2N2O5 |
---|---|
Molecular Weight |
248.14 g/mol |
IUPAC Name |
6-(difluoromethyl)-2-methoxy-5-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F2N2O5/c1-17-7-3(8(13)14)2-4(12(15)16)5(11-7)6(9)10/h2,6H,1H3,(H,13,14) |
InChI Key |
ONDHJIKBEOQQIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1C(=O)O)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.